Lipophilicity (XLogP3-AA) Differentiation: Meta‑Fluorine vs. Unsubstituted Phenylidene
The target compound exhibits an XLogP3-AA value of 2.0, placing it in a favorable window for both passive membrane diffusion and aqueous solubility [1]. In contrast, the unsubstituted 4‑(phenylmethylene)‑2‑methyl‑5(4H)‑oxazolone (CAS 881-90-3) displays a computed XLogP3 of approximately 1.4, a difference of +0.6 log units [2]. This lipophilicity enhancement, attributable solely to the single meta‑fluorine atom, can improve membrane transit while maintaining hydrogen‑bond acceptor capacity (4 H‑bond acceptors in both compounds).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 4-(Phenylmethylene)-2-methyl-5(4H)-oxazolone (CAS 881-90-3): ≈1.4 (computed by PubChem XLogP3 release 2024.11.20) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computational prediction; XLogP3 algorithm, PubChem release 2024.11.20 |
Why This Matters
For procurement in drug discovery or agrochemical lead optimization, a shifted lipophilicity profile directly impacts ADME predictions and downstream formulation feasibility.
- [1] PubChem. 4-[(3-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one. Compound Summary for CID 367076. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/85986-89-6 View Source
- [2] PubChem. 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one. Compound Summary for CID 1550148. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/881-90-3 View Source
